molecular formula C16H19NO3S B6710569 N-[1-(4-ethoxyphenyl)-2-methoxyethyl]thiophene-3-carboxamide

N-[1-(4-ethoxyphenyl)-2-methoxyethyl]thiophene-3-carboxamide

Cat. No.: B6710569
M. Wt: 305.4 g/mol
InChI Key: QSOSJNNEESCRCD-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)-2-methoxyethyl]thiophene-3-carboxamide: is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . The compound’s structure features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a carboxamide group attached to a substituted phenyl and methoxyethyl group.

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-2-methoxyethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-3-20-14-6-4-12(5-7-14)15(10-19-2)17-16(18)13-8-9-21-11-13/h4-9,11,15H,3,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOSJNNEESCRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(COC)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-ethoxyphenyl)-2-methoxyethyl]thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of a thiophene derivative with an appropriate amine. The reaction typically requires a catalyst and specific reaction conditions such as temperature and solvent choice. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial for efficient production. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N-[1-(4-ethoxyphenyl)-2-methoxyethyl]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the phenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines .

Scientific Research Applications

Chemistry: N-[1-(4-ethoxyphenyl)-2-methoxyethyl]thiophene-3-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, thiophene derivatives are studied for their potential as bioactive compounds. They exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Medicine: Thiophene derivatives, including This compound , are investigated for their potential therapeutic applications. They are explored as candidates for drug development due to their ability to interact with biological targets and pathways .

Industry: In the industrial sector, thiophene derivatives are used in the development of advanced materials such as organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Their unique electronic properties make them valuable components in these technologies .

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)-2-methoxyethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, thiophene derivatives can inhibit enzymes involved in inflammatory processes or interact with receptors in the central nervous system . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

  • N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
  • 2-(4-formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(4-formyl-2-methoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide

Uniqueness: N-[1-(4-ethoxyphenyl)-2-methoxyethyl]thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both ethoxy and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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